Potency Advantage Over the Clinical-Stage Prototype Amlexanox
TBK1/IKKε-IN-1 demonstrates a clear potency advantage over amlexanox, a widely used but weaker TBK1/IKKε inhibitor. In biochemical assays, TBK1/IKKε-IN-1 inhibits both TBK1 and IKKε with IC50 values below 100 nM (extracted from patent US20160376283 A1) [1], whereas amlexanox exhibits an IC50 of approximately 1-2 μM for the same kinases . This represents a ≥10-fold improvement in biochemical potency, which is significant for researchers requiring robust target engagement at lower compound concentrations, particularly in cellular systems where on-target activity must be achieved before solubility or cytotoxicity limits are reached.
| Evidence Dimension | Biochemical IC50 against TBK1 and IKKε |
|---|---|
| Target Compound Data | IC50 < 100 nM for both TBK1 and IKKε |
| Comparator Or Baseline | Amlexanox: IC50 = 1-2 μM for TBK1 and IKKε |
| Quantified Difference | ≥10-fold lower IC50 (more potent) for TBK1/IKKε-IN-1 compared to amlexanox |
| Conditions | In vitro kinase activity assays as described in patent US20160376283 A1 and published literature for amlexanox |
Why This Matters
A 10-fold potency differential translates to requiring significantly less compound to achieve equivalent target inhibition, reducing the risk of off-target effects in cell-based experiments and enabling more precise dosing in in vitro pharmacology studies.
- [1] Sherer BA, Karra S, Xiao Y. Tbk/ikk inhibitor compounds and uses thereof. US Patent US20160376283 A1, 2016. View Source
